2-Bromo-5-chlorocinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Bromo-5-chloroisonicotinic acid” has a CAS Number: 530156-90-2 and a Molecular Weight of 236.45 . It is stored at room temperature in an inert atmosphere .

Synthesis Analysis

A similar compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Molecular Structure Analysis

The molecular formula of “2-Bromo-5-chloroisonicotinic acid” is C6H3BrClNO2 . The molecular weight is 236.45 .Chemical Reactions Analysis

There is a study on the conformational analysis, structural and vibrational investigations of trans–2–Chlorocinnamic Acid and trans–4–Chlorocinnamic Acid .Physical And Chemical Properties Analysis

The compound “2-Bromo-5-chloroisonicotinic acid” has a molecular weight of 236.45 .Applications De Recherche Scientifique

Antimicrobial and Anticancer Properties

2-Bromo-5-chlorocinnamic acid: derivatives have been studied for their biological efficacy, particularly in treating cancer and bacterial infections . The structure of cinnamic acid allows for modification, which can result in bioactive agents with enhanced efficacy. Some derivatives have shown potent activity against tuberculosis, significant antibacterial activity, and promising anticancer properties.

Pharmacology

In pharmacology, 2-Bromo-5-chlorocinnamic acid is used in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds utilized in medicinal chemistry . These compounds have applications in cross-coupling reactions, catalysis, and as bioactive compounds, indicating their potential in drug development and therapeutic treatments.

Organic Synthesis

This compound plays a role in organic synthesis, particularly in reactions at the benzylic position, which are crucial for constructing complex molecules . It can undergo free radical bromination, nucleophilic substitution, and oxidation, making it a versatile reagent for synthesizing a wide range of organic compounds.

Material Science

2-Bromo-5-chlorocinnamic acid: is also relevant in material science, where its derivatives can be used in the development of new materials with specific properties . The reversible click chemistries involving boronic acid-mediated cis-diol conjugation are particularly noteworthy, with applications in biomedical devices and material chemistry.

Biochemistry Studies

In biochemistry, 2-Bromo-5-chlorocinnamic acid is used to study benzylic halides’ reactions, which are important for understanding the behavior of biomolecules and developing biochemical assays . Its reactivity can shed light on metabolic pathways and enzyme-catalyzed reactions.

Medical Research

Medical research has investigated the use of 2-Bromo-5-chlorocinnamic acid derivatives for their potential therapeutic applications. These studies focus on developing new treatments for various diseases, leveraging the compound’s ability to interact with biological systems .

Neuroprotective Agents

Research has proven that cinnamic acid derivatives have neuroprotective abilities, and scientists continue to search for agents based on cinnamic acid with better biological activity . This indicates a potential application of 2-Bromo-5-chlorocinnamic acid in the development of treatments for neurological disorders.

Mécanisme D'action

Target of Action

Cinnamic acid derivatives, which include 2-bromo-5-chlorocinnamic acid, have been reported to exhibit a wide range of biological activities . The specific targets would depend on the biological activity being considered.

Mode of Action

For instance, some cinnamic acid derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with essential biochemical processes .

Biochemical Pathways

For example, some cinnamic acid derivatives have been found to inhibit the biosynthesis of certain proteins or nucleic acids, disrupt cell membrane integrity, or modulate signal transduction pathways .

Result of Action

Cinnamic acid derivatives have been reported to induce a variety of cellular responses, such as cell cycle arrest, apoptosis, or changes in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chlorocinnamic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall biological activity .

Safety and Hazards

Orientations Futures

The compound “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that it may have potential future applications in the treatment of diabetes.

Propriétés

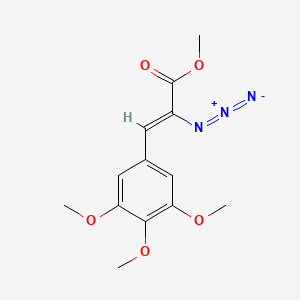

IUPAC Name |

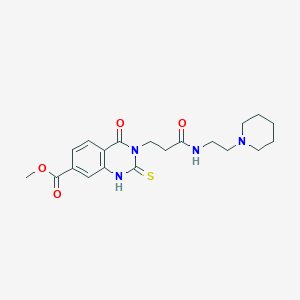

(E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNJYSNCWOJZLX-DAFODLJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-Bromo-5-chlorophenyl)acrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2960330.png)

![7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2960331.png)

![[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2960334.png)

![4-fluoro-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2960335.png)

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2960338.png)

![4-[(6-Tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2960339.png)

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960341.png)

![N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2960345.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2960346.png)

![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2960350.png)